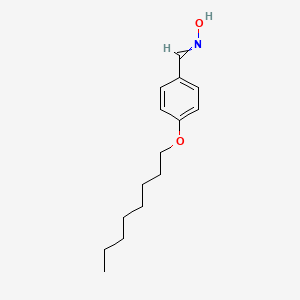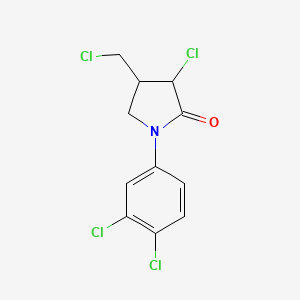![molecular formula C7H4N4O3 B14596488 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene CAS No. 60142-50-9](/img/structure/B14596488.png)
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene is an organic compound with the molecular formula C7H4N4O3 It is characterized by the presence of a cyano group (–CN), an azoxy group (–N=N(O)–), and a nitro group (–NO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium cyanide to introduce the cyano group, followed by oxidation to form the azoxy group. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminobenzene derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. The azoxy group may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-[(E)-Cyano-NNO-azoxy]-4-nitrobenzene: Similar structure but with different geometric configuration.
4-Nitrobenzonitrile: Lacks the azoxy group but contains the nitro and cyano groups.
4-Amino-1-[(Z)-Cyano-NNO-azoxy]benzene: Contains an amino group instead of a nitro group.
Uniqueness: 1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene is unique due to the presence of the azoxy group in the Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may also affect its physical properties, such as solubility and melting point, making it distinct from its isomers and analogs.
Eigenschaften
CAS-Nummer |
60142-50-9 |
|---|---|
Molekularformel |
C7H4N4O3 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
cyanoimino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H4N4O3/c8-5-9-10(12)6-1-3-7(4-2-6)11(13)14/h1-4H |
InChI-Schlüssel |
VIYBLFXIWVUQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=NC#N)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
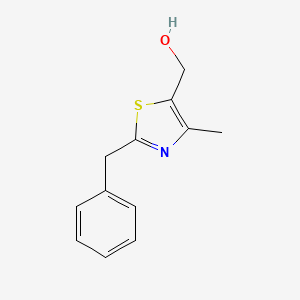
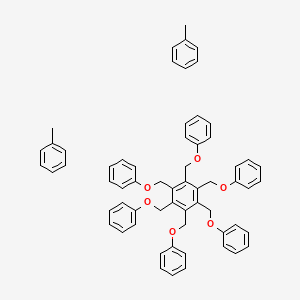

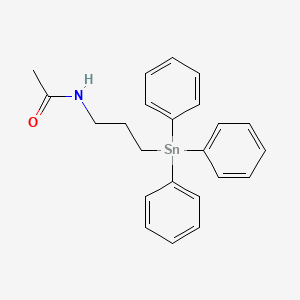
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
